molecular formula C12H11BrO3 B2561898 2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde CAS No. 429621-52-3

2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde

Cat. No.: B2561898
CAS No.: 429621-52-3
M. Wt: 283.121
InChI Key: SZFOSGMZEYWACH-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde is an organic compound with the molecular formula C12H11BrO3. It is a derivative of benzaldehyde, featuring bromine, ethoxy, and prop-2-ynyloxy substituents. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde. The reaction conditions often require the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and an appropriate solvent.

Major Products Formed

    Oxidation: 2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzoic acid.

    Reduction: 2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and inhibition due to its reactive aldehyde group.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde depends on its specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing molecular interactions and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Prop-2-ynyloxy)benzaldehyde
  • 2-Bromo-4-(prop-2-ynyloxy)benzaldehyde
  • 5-Ethoxy-4-(prop-2-ynyloxy)benzaldehyde

Uniqueness

2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde is unique due to the combination of its substituents, which confer distinct reactivity and properties. The presence of both bromine and ethoxy groups, along with the prop-2-ynyloxy substituent, allows for a wide range of chemical transformations and applications that are not possible with simpler analogs.

Properties

IUPAC Name

2-bromo-5-ethoxy-4-prop-2-ynoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h1,6-8H,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFOSGMZEYWACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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